molecular formula C12H7BrClNO2S B2718289 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene CAS No. 58291-59-1

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene

Cat. No. B2718289
CAS RN: 58291-59-1
M. Wt: 344.61
InChI Key: SZUDRMRLWJKFRZ-UHFFFAOYSA-N
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Description

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H7BrClNO2S. It has a molecular weight of 344.61 . It is also known by the synonym 2-Bromo-4-nitrophenyl 4-chlorophenyl sulfide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene consists of a benzene ring substituted with bromo, chlorophenyl sulfanyl, and nitro groups . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Scientific Research Applications

Polymer Synthesis

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene has been utilized in the synthesis of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials were developed through the conventional two-step thermal polycondensation with different dianhydrides, demonstrating significant potential in optoelectronic applications due to their transparency and colorlessness, alongside superior physical properties (Tapaswi et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene have been synthesized and evaluated as cationic reagents for the determination of anionic surfactants in river water. These reagents, due to their high stability and reactivity with anionic surfactants to form stable ion associates, offer a method for the quantification of pollutants at microgram per liter levels, showcasing their environmental monitoring capabilities (Higuchi et al., 1980).

Material Science

The compound's derivatives have been employed in material science for the synthesis of sulfur-containing aromatic polyimides. These materials exhibit high average refractive indices and small birefringences, alongside good thermal and mechanical stability. Such properties make them suitable for applications requiring high-performance materials with excellent optical characteristics (Tapaswi et al., 2015).

Organic Synthesis

In organic synthesis, 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene and its related compounds have been involved in various reactions, including nucleophilic aromatic substitution by hydrogen. This process, which involves the use of sodium borohydride, has been studied for its efficiency in introducing hydrogen atoms into aromatic rings, providing insights into the mechanisms of such transformations and their potential applications in synthetic chemistry (Gold, Miri, & Robinson, 1980).

Crystal Engineering

Investigations into the crystal engineering aspects of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene derivatives have highlighted their role in developing novel supramolecular structures. These studies explore the impact of substituents on crystal diversity, providing valuable information for designing materials with specific physical and chemical properties (Jacob et al., 2011).

properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUDRMRLWJKFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene

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